N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
Description
The compound N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine features a 1,2,4-oxadiazole core substituted at position 5 with a 1-methylindazol-3-yl group. The indazole’s bicyclic aromatic system and N-methylation likely contribute to interactions with biological targets, such as voltage-gated sodium (Nav) channels, as suggested by analogs in the evidence .
Properties
Molecular Formula |
C12H13N5O |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-methyl-1-[5-(1-methylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C12H13N5O/c1-13-7-10-14-12(18-16-10)11-8-5-3-4-6-9(8)17(2)15-11/h3-6,13H,7H2,1-2H3 |
InChI Key |
OOIRMBRWIUVHIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=N1)C2=NN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the indazole ring followed by the introduction of the oxadiazole moiety and finally the attachment of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the oxadiazole ring and indazole/aromatic systems:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound (~270 g/mol) is intermediate in size compared to phenyl (194 g/mol ) and bromophenyl (287 g/mol ) analogs. Its indazole substituent may reduce aqueous solubility relative to simpler aromatics but enhance target affinity.
- Stability : The oxadiazole ring is generally stable, but substituents like nitro (2d ) introduce susceptibility to metabolic reduction. The target’s indazole likely offers greater metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
